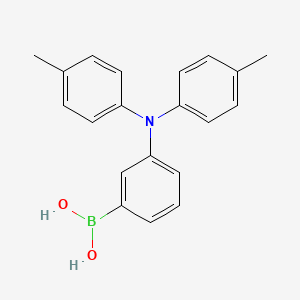
1-(4-Fluorophenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, also known as FPPI, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : The compound has been synthesized using multicomponent reactions, demonstrating its structural complexity and potential for varied applications (Sharma et al., 2013).
Crystal Structure and Analysis
- Crystallography : The crystal structure of related compounds has been determined, showing specific molecular conformations, which are crucial for understanding the compound's interactions at a molecular level (Venkateshan et al., 2019); (Balderson et al., 2007).
Pharmaceutical Synthesis
- Key Intermediate in Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of neuroleptic agents, highlighting its significance in the development of psychiatric medications (Botteghi et al., 2001).
Molecular Docking and Inhibitor Studies
- Molecular Docking : Molecular docking studies have been performed, indicating its potential as an inhibitor for specific enzymes, which is essential in drug development (Schroeder et al., 2009).
Radiopharmaceuticals
- Radiopharmaceutical Synthesis : The compound is used in the synthesis of radiopharmaceuticals, specifically for imaging dopamine receptors, showcasing its application in medical diagnostics (Eskola et al., 2002).
Antimicrobial Activity
- Antimycobacterial Activity : It has shown potential antimycobacterial activity, which is significant in the context of infectious diseases treatment (Kumar et al., 2008).
Carbohydrate Chemistry
- Application in Carbohydrate Chemistry : The compound has been used in the synthesis of protected glycosyl donors, which is important in the field of carbohydrate chemistry (Spjut et al., 2010).
Corrosion Inhibition
- Corrosion Inhibition Studies : It has been explored for its corrosion inhibition properties, which could have industrial applications (Kaya et al., 2016).
Anti-Alzheimer's Research
- Anti-Alzheimer's Agents : Derivatives of this compound have been synthesized and evaluated for anti-Alzheimer's activity, indicating its potential therapeutic applications (Gupta et al., 2020).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-(4-pyridin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c22-16-4-6-17(7-5-16)25-14-15(13-20(25)26)21(27)24-11-8-18(9-12-24)28-19-3-1-2-10-23-19/h1-7,10,15,18H,8-9,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBJLQSUFZHONH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one](/img/structure/B2401049.png)
![methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2401051.png)
![3-[Butyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2401053.png)
![N-(4-chlorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2401054.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2401055.png)
![4-(2-(azepan-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2401057.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2401059.png)





![2-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2401072.png)